

physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclopropanecarbonyl chloride

Cat. No.: B095363

[Get Quote](#)

In-Depth Technical Guide: 1-Methylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methylcyclopropanecarbonyl chloride**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, cyclopropanecarbonyl chloride, is included for reference and comparison, and is clearly noted.

Compound Identification and Descriptors

Identifier	Value	Reference
Chemical Name	1-Methylcyclopropanecarbonyl chloride	[1]
CAS Number	16480-05-0	[1]
Molecular Formula	C5H7ClO	[1]
Molecular Weight	118.56 g/mol	
SMILES	CC1(CC1)C(=O)Cl	[1]
InChIKey	Not available	

Physical Properties

Specific experimental physical property data for **1-Methylcyclopropanecarbonyl chloride** is not readily available in the searched literature. The following table presents data for the closely related and structurally similar compound, cyclopropanecarbonyl chloride (CAS: 4023-34-1), which can serve as an estimate.

Property	Value (for Cyclopropanecarbonyl chloride)	Reference
Appearance	Clear colorless to slightly yellow liquid	[2]
Boiling Point	119 °C (lit.)	[2]
Density	1.152 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.452 (lit.)	

Chemical Properties and Reactivity

1-Methylcyclopropanecarbonyl chloride is a reactive acyl chloride. The presence of the strained cyclopropane ring and the electrophilic carbonyl group dictates its chemical behavior.

- Reactivity with Nucleophiles: As an acyl chloride, it is expected to react readily with a wide range of nucleophiles (e.g., alcohols, amines, water) to form corresponding esters, amides, and carboxylic acids. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic acyl substitution.
- Moisture Sensitivity: This compound is expected to be highly sensitive to moisture. It will react violently with water to produce 1-methylcyclopropanecarboxylic acid and corrosive hydrochloric acid gas.[3][4]
- Stability: It should be stored under an inert atmosphere in a cool, dry place away from moisture and incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong bases, and alcohols are incompatible with this type of compound.[3]
- Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][4]

Spectroscopic Data

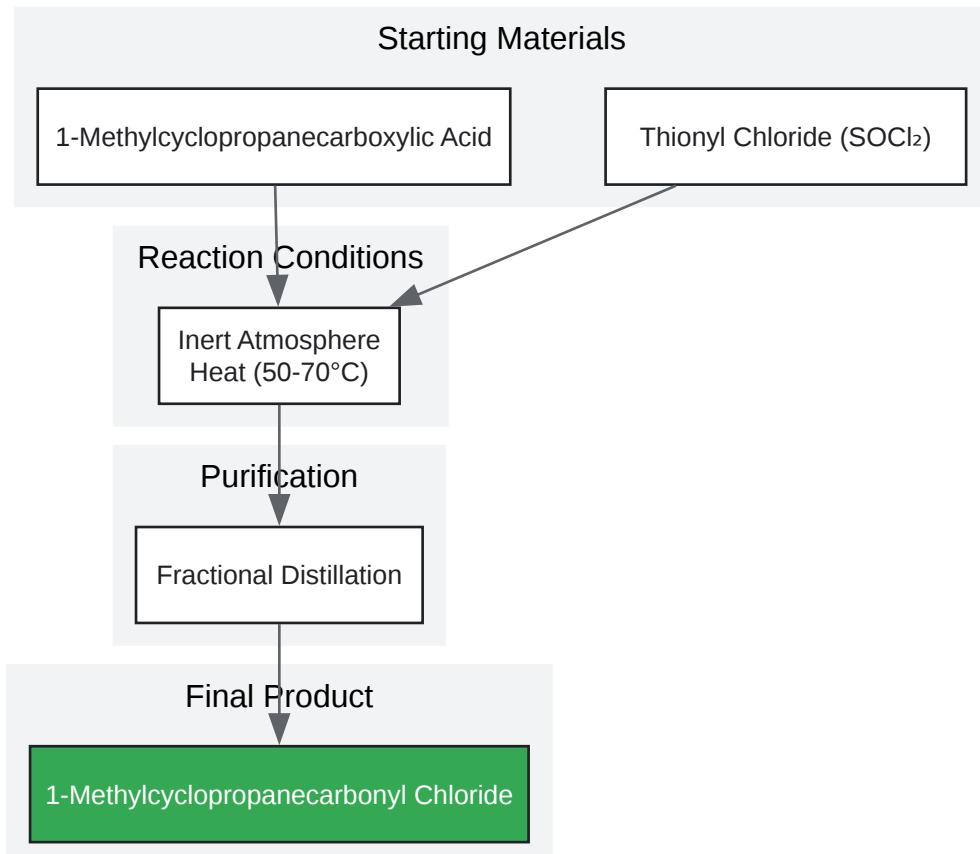
Experimental spectroscopic data for **1-Methylcyclopropanecarbonyl chloride** is not available in the reviewed sources. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum is expected to show signals corresponding to the methyl group protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (a complex multiplet pattern).
- ¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon at a downfield chemical shift, in addition to signals for the methyl carbon and the carbons of the cyclopropane ring.
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride is expected in the region of 1780-1815 cm⁻¹.

Experimental Protocols

Synthesis of 1-Methylcyclopropanecarbonyl Chloride

A general and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).^[5]


Reaction:

1-Methylcyclopropanecarboxylic acid + Chlorinating Agent → **1-Methylcyclopropanecarbonyl chloride** + Byproducts

Detailed Methodology (General Procedure):

- Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is charged with 1-methylcyclopropanecarboxylic acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.
- Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 to 1.5 molar equivalents) is added dropwise to the carboxylic acid at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) for a period of 1 to 3 hours, or until the evolution of gas (SO_2 and HCl) ceases.
- Work-up and Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude **1-Methylcyclopropanecarbonyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.

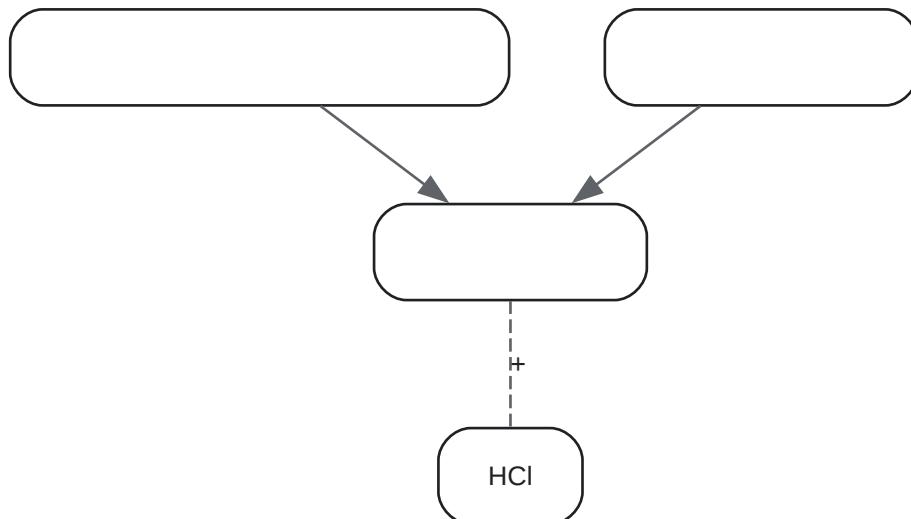
Synthesis of 1-Methylcyclopropanecarbonyl Chloride

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Methylcyclopropanecarbonyl Chloride**.

Applications in Drug Development

While specific examples for **1-Methylcyclopropanecarbonyl chloride** are not detailed in the available literature, its structural motif is of significant interest in medicinal chemistry. The cyclopropane ring is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity of a drug candidate to its target. As a reactive intermediate, **1-Methylcyclopropanecarbonyl chloride** is


a valuable building block for introducing the 1-methylcyclopropylcarbonyl moiety into larger, more complex molecules with potential therapeutic applications.

Safety and Handling

The following safety and handling information is based on data for cyclopropanecarbonyl chloride and should be considered relevant for **1-Methylcyclopropanecarbonyl chloride**.

- GHS Hazard Classification: Expected to be classified as a flammable liquid, corrosive to metals, acutely toxic (oral, dermal, inhalation), and causing severe skin burns and eye damage.[6][7]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3] Use in a well-ventilated area or under a chemical fume hood.
- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge. Do not breathe mist, vapors, or spray.[3][7]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from incompatible materials.[3]
- Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Do not use water for cleanup.[3]

General Reaction of 1-Methylcyclopropanecarbonyl Chloride

[Click to download full resolution via product page](#)

Caption: General reaction with a nucleophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 2. Shiva Pharmachem Ltd. [shivapharmachem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095363#physical-and-chemical-properties-of-1-methylcyclopropanecarbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com